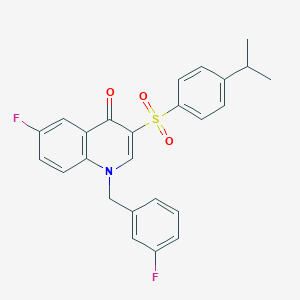
6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one, also known as FQ-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FQ-1 belongs to the class of quinolone derivatives, which have been widely investigated for their pharmacological properties.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one involves the synthesis of the quinoline ring system followed by the introduction of the fluorine and sulfonyl groups. The final step involves the benzyl substitution reaction to obtain the desired compound.
Starting Materials
2-nitrobenzaldehyde, ethyl acetoacetate, 4-isopropylphenol, fluorobenzene, 3-fluorobenzyl chloride, sodium hydride, sulfuric acid, sodium nitrite, sodium dithionite, sodium hydroxide, acetic acid, sodium bicarbonate, potassium carbonate, potassium iodide, hydrogen peroxide, sodium chloride, magnesium sulfate, ethanol, diethyl ether, dichloromethane, toluene, hexane
Reaction
Synthesis of 2-nitrobenzaldehyde from nitrobenzene via nitration and oxidation, Synthesis of 2-ethyl-4-methylquinoline from 2-nitrobenzaldehyde and ethyl acetoacetate via Knoevenagel condensation, cyclization, and reduction, Synthesis of 4-isopropylphenylsulfonyl chloride from 4-isopropylphenol via sulfonation and chlorination, Synthesis of 6-fluoro-1-(3-fluorobenzyl)-3-(4-isopropylphenylsulfonyl)quinolin-4(1H)-one from 2-ethyl-4-methylquinoline, 4-isopropylphenylsulfonyl chloride, and 3-fluorobenzyl chloride via benzyl substitution reaction
Mechanism Of Action
The mechanism of action of 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation. 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription, leading to cell death.
Biochemical And Physiological Effects
Studies have shown that 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one has various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and anti-inflammatory properties. 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one has also been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one in lab experiments is its potential therapeutic applications in cancer and inflammatory diseases. However, one of the limitations of using 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions that could be pursued in the scientific research of 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases. Another direction is to explore the potential use of 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one in combination with other drugs for enhanced therapeutic effects. Finally, further studies could be conducted to elucidate the mechanism of action of 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one and its potential targets in cancer and inflammatory diseases.
In conclusion, 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-cancer and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic targets.
Scientific Research Applications
6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one has been investigated for its potential therapeutic applications in various scientific research studies. One of the most promising applications of 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is its anti-cancer properties. Studies have shown that 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO3S/c1-16(2)18-6-9-21(10-7-18)32(30,31)24-15-28(14-17-4-3-5-19(26)12-17)23-11-8-20(27)13-22(23)25(24)29/h3-13,15-16H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMLYYQJMIGKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

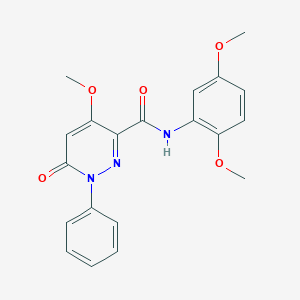
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2476717.png)
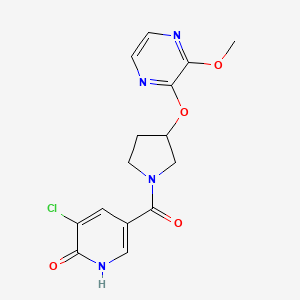
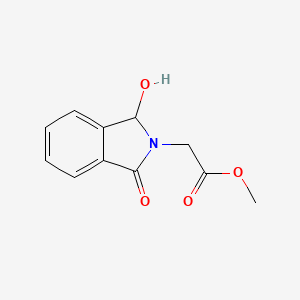
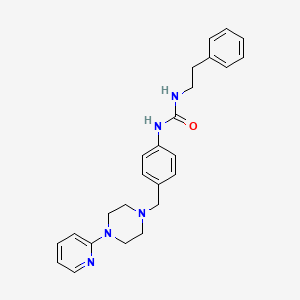
![5-amino-N-[2-(dimethylamino)ethyl]-2-fluorobenzamide](/img/structure/B2476724.png)
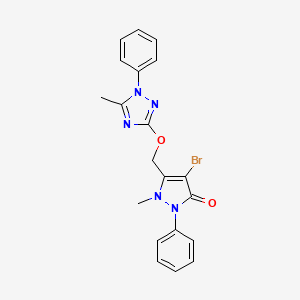
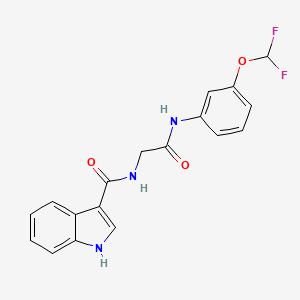
![3-{8-acetyl-7-methyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B2476729.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476730.png)
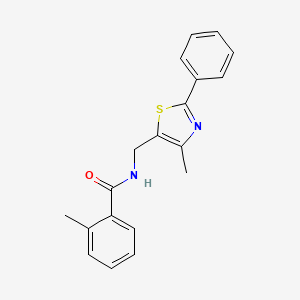
![cis-3-Boc-1-methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2476732.png)
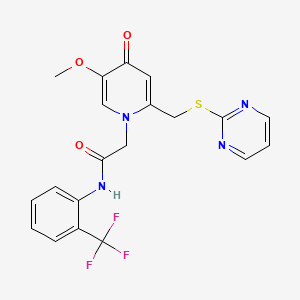
![N~4~-(4-methylbenzyl)-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2476736.png)